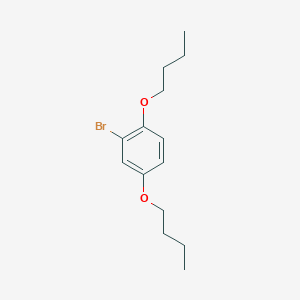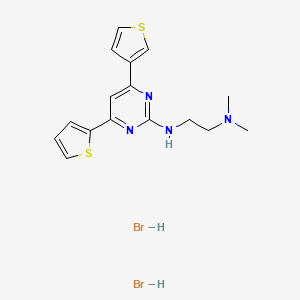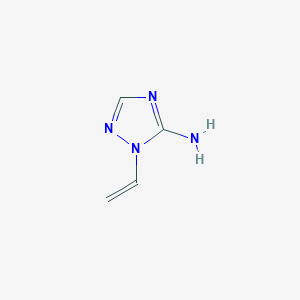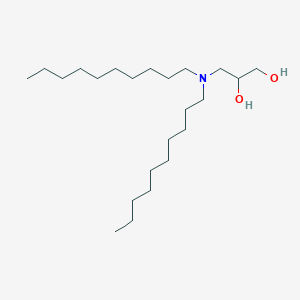
3-(Didecylamino)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Didecylamino)propane-1,2-diol is a chemical compound with the molecular formula C15H33NO2 and a molecular weight of 259.4280 g/mol . It is also known by other names such as 3-(dodecylamino)-1,2-propanediol . This compound is characterized by the presence of a didecylamino group attached to a propane-1,2-diol backbone.
Vorbereitungsmethoden
The synthesis of 3-(Didecylamino)propane-1,2-diol typically involves the reaction of dodecanamine with glycidol . The reaction conditions include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
3-(Didecylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the didecylamino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Didecylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 3-(Didecylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(Didecylamino)propane-1,2-diol can be compared with similar compounds such as:
3-(Diethylamino)-1,2-propanediol: This compound has a similar structure but with diethylamino groups instead of didecylamino groups.
3,3’-(Dodecylimino)bispropane-1,2-diol: This compound has a similar backbone but with a bispropane-1,2-diol structure.
The uniqueness of this compound lies in its specific didecylamino group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
112477-08-4 |
|---|---|
Molekularformel |
C23H49NO2 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
3-(didecylamino)propane-1,2-diol |
InChI |
InChI=1S/C23H49NO2/c1-3-5-7-9-11-13-15-17-19-24(21-23(26)22-25)20-18-16-14-12-10-8-6-4-2/h23,25-26H,3-22H2,1-2H3 |
InChI-Schlüssel |
WEWWLBRKMIKYEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


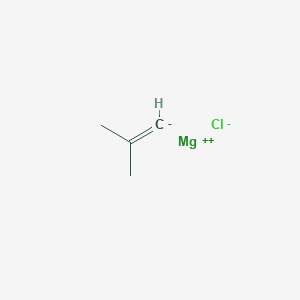
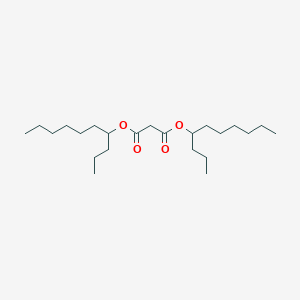
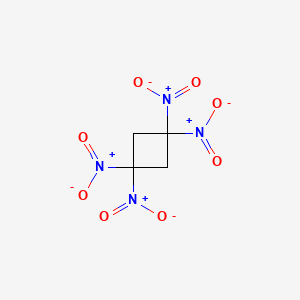
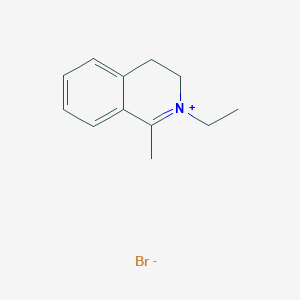
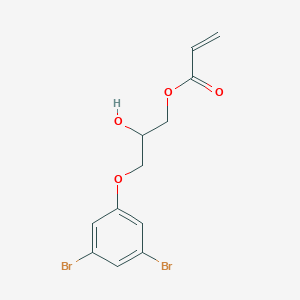
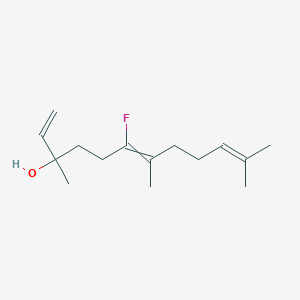

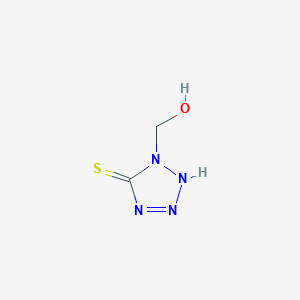
![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
